1-(4-Bromo-benzyloxy)-3-nitro-benzene
Description
Molecular Formula: C₁₃H₁₀BrNO₃ Molecular Weight: 308.13 g/mol Structure: The compound consists of a benzene ring substituted with a nitro (-NO₂) group at the meta position (C3) and a para-brominated benzyloxy group (-OCH₂C₆H₄Br) at the ortho position (C1). The benzyloxy group itself features a bromine atom at the para position of its aromatic ring.
Applications: Primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science research. Its structure allows for further functionalization via reactions targeting the nitro group, bromine, or ether linkage .
Properties
Molecular Formula |
C13H10BrNO3 |
|---|---|
Molecular Weight |
308.13 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methoxy]-3-nitrobenzene |
InChI |
InChI=1S/C13H10BrNO3/c14-11-6-4-10(5-7-11)9-18-13-3-1-2-12(8-13)15(16)17/h1-8H,9H2 |
InChI Key |
GMUOCOJHTGJZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
2-(Benzyloxy)-1-bromo-3-nitrobenzene
- Molecular Formula: C₁₃H₁₀BrNO₃ (identical to the target compound).
- Key Differences : The benzyloxy group is at position 2 instead of 1 on the main benzene ring.
- Impact : Altered substituent positions may influence electronic properties (e.g., dipole moments) and steric effects, affecting reactivity in cross-coupling reactions or crystallization behavior. Solubility in polar solvents may differ slightly .
4-Bromo-1-nitrobenzene
- Molecular Formula: C₆H₄BrNO₂
- Key Differences : Simpler structure lacking the benzyloxy group. Nitro and bromo groups are para to each other.
- Impact :
Substituent Variations
1-Bromo-3-methyl-5-((4-(trifluoromethyl)benzyl)oxy)benzene
- Molecular Formula : C₁₅H₁₂BrF₃O
- Key Differences : The benzyloxy group is substituted with a trifluoromethyl (-CF₃) group instead of bromine.
3-Nitrobenzyl Bromide
- Molecular Formula: C₇H₆BrNO₂
- Key Differences : A benzyl bromide with a nitro group at the meta position.
- Impact :
Table 1: Key Properties of Selected Compounds
Key Observations :
- Solubility : The benzyloxy group enhances lipophilicity, making the target compound more soluble in organic solvents (e.g., dichloromethane, THF) compared to simpler analogs like 4-bromo-1-nitrobenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
